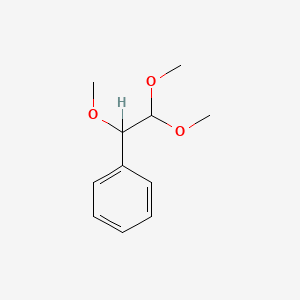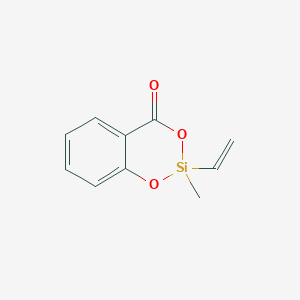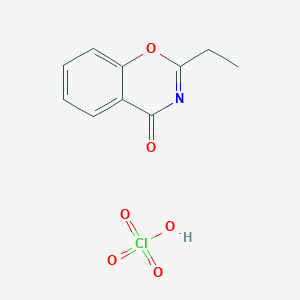
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate is a heterocyclic compound that belongs to the benzoxazinone family These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . The reaction proceeds through the formation of an iminium cation, which facilitates the cyclodehydration reaction to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.
化学反応の分析
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzoxazinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted benzoxazinones. These products can have different biological and chemical properties, making them useful for various applications.
科学的研究の応用
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against serine proteases.
Medicine: It has been investigated for its potential as an antimicrobial and anticancer agent.
作用機序
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity . The perchlorate group may enhance its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.
類似化合物との比較
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of oxygen in the benzoxazinone ring and exhibit similar biological activities.
Quinazolinones: These compounds are structurally related and have shown potent antimicrobial and anticancer activities.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate is unique due to the presence of the perchlorate group, which enhances its reactivity and potential applications. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
56429-60-8 |
|---|---|
分子式 |
C10H10ClNO6 |
分子量 |
275.64 g/mol |
IUPAC名 |
2-ethyl-1,3-benzoxazin-4-one;perchloric acid |
InChI |
InChI=1S/C10H9NO2.ClHO4/c1-2-9-11-10(12)7-5-3-4-6-8(7)13-9;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
InChIキー |
UHVYCUYABFBHOW-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]benzaldehyde](/img/structure/B14641553.png)


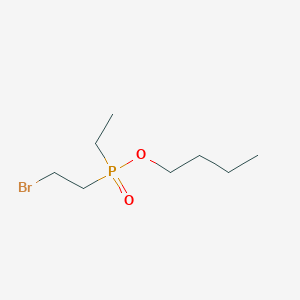
![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)
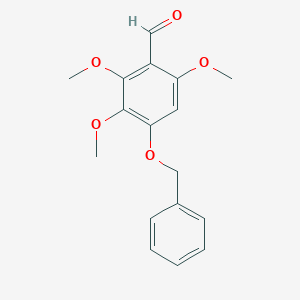


![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
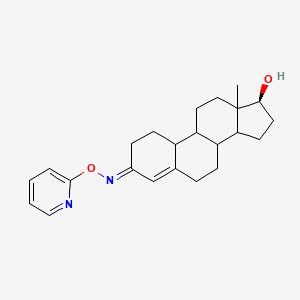
![Oxirane, [(2,3-dibromopropoxy)methyl]-](/img/structure/B14641604.png)
